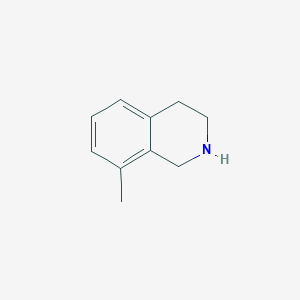

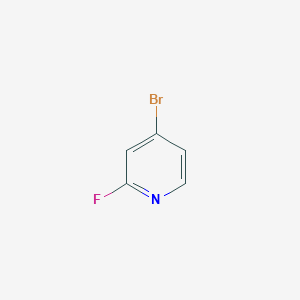

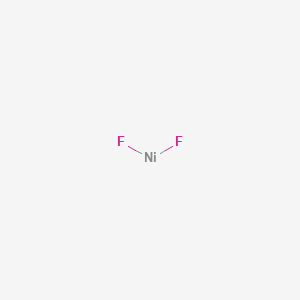

![molecular formula C20H27F3N2O5 B161735 (S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine CAS No. 130414-30-1](/img/structure/B161735.png)

(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine” is a compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It is also known as “(+)-N-[1-(S)-Ethoxycarbonxyl-3-phenylpropyl]-L-alanine” and is used as an impurity in the synthesis of several drugs, including Ramipril, Spirapril Hydrochloride Monohydrate, Enalapril Maleate, Trandolapril, Moexipril Hydrochloride, and Quinapril Hydrochloride .

Molecular Structure Analysis

The compound has a linear formula of C6H5CH2CH2CH(CO2C2H5)NHCH(CH3)CO2H . Its IUPAC name is (2S)-2-[[ (2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid .Aplicaciones Científicas De Investigación

L-lysine Production and Applications

L-lysine is an essential amino acid with significant industrial applications, primarily in food and animal feed. Research has focused on enhancing L-lysine production through strain development and fermentation technologies. Optimization of fermentation parameters, conventional mutation, and genetic engineering have been explored to improve the industrial production of L-lysine, aiming to achieve higher productivity without compromising strain stability. The use of Corynebacterium glutamicum and Escherichia coli, modified through genetic engineering and conventional approaches, has shown promise in accumulating high levels of L-lysine in industrial settings (Fernanda Karine do Carmo Félix et al., 2019).

Biomedical Applications

L-lysine and its derivatives have been explored for various biomedical applications, including drug delivery systems, antiviral compounds, and tissue engineering. Highly branched polymers based on poly(amino acids), especially poly(L-lysine), have been reviewed for their potential as delivery vehicles for genes and drugs, showcasing their biocompatibility, biodegradability, and the ability to be metabolized. The unique structural properties of these polymers facilitate their application in non-viral gene delivery vectors and the delivery of inhalable drugs, underlining the importance of amino acid derivatives in medical research and application (Marisa Thompson & C. Scholz, 2021).

Relevance to Drug Discovery

The exploration of L-lysine derivatives in drug discovery, especially in the context of enzyme inhibition for antimicrobial applications, highlights the potential of amino acid derivatives in developing new therapeutic agents. Research targeting the enzymes involved in lysine biosynthesis has been aimed at overcoming bacterial resistance by developing novel antibiotics. This research underscores the significance of lysine derivatives in addressing critical challenges in public health, such as the emergence of resistant bacterial strains (M. Kale & S. Mohammad, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25(19(29)20(21,22)23)15(17(26)27)10-6-7-13-24/h3-5,8-9,15-16H,2,6-7,10-13,24H2,1H3,(H,26,27)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGKAQLXEOARHX-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N(C(CCCCN)C(=O)O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](CCCCN)C(=O)O)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584194 |

Source

|

| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-6-amino-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

CAS RN |

130414-30-1 |

Source

|

| Record name | N~2~-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-N~2~-(trifluoroacetyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

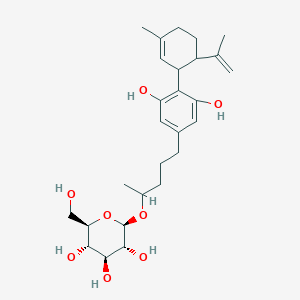

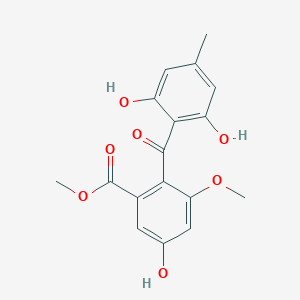

![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)

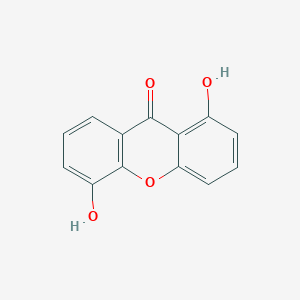

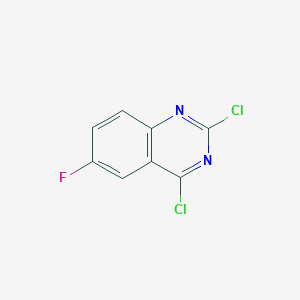

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)